1H-Pyrrolo[3,2-b]pyridine 4-oxide

Catalog No.
S866599
CAS No.
1116136-36-7
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[3,2-b]pyridine 4-oxide

CAS Number

1116136-36-7

Product Name

1H-Pyrrolo[3,2-b]pyridine 4-oxide

IUPAC Name

4-hydroxypyrrolo[3,2-b]pyridine

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-9-5-1-2-6-7(9)3-4-8-6/h1-5,10H

InChI Key

ORPVDSROZJCYDT-UHFFFAOYSA-N

SMILES

C1=CN(C2=CC=NC2=C1)O

Canonical SMILES

C1=CN(C2=CC=NC2=C1)O

1H-Pyrrolo[3,2-b]pyridine 4-oxide is a heterocyclic organic compound characterized by a fused pyrrole and pyridine structure. Its molecular formula is C7H6N2OC_7H_6N_2O and it has a molecular weight of approximately 134.14 g/mol. The compound features a nitrogen-containing five-membered ring (pyrrole) fused to a six-membered ring (pyridine), with an oxide functional group at the 4-position of the pyrrole ring. This unique structure contributes to its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .

  • Synthetic Studies

    Scientists have investigated methods for synthesizing 1H-Pyrrolo[3,2-b]pyridine 4-oxide. This involves exploring different reaction conditions and precursors to obtain the desired compound. For instance, a 2013 study describes a synthesis process using N-hydroxymethylpyridinium chloride and acetylene as starting materials [].

  • Potential Biological Activity

    Some studies have explored the possibility of 1H-Pyrrolo[3,2-b]pyridine 4-oxide having biological properties. For example, research published in 2016 investigated its potential as an antitumor agent []. However, more research is needed to understand its potential effects and mechanisms of action.

Typical of heterocycles:

  • Oxidation: The presence of the oxide group makes it susceptible to further oxidation reactions, potentially leading to the formation of more complex structures.
  • Nucleophilic Substitution: The nitrogen atoms in the rings can act as nucleophiles, allowing for substitution reactions with various electrophiles.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form new heterocyclic compounds, expanding its utility in synthetic organic chemistry.

These reactions are significant for developing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that 1H-Pyrrolo[3,2-b]pyridine 4-oxide exhibits notable biological activities. Its derivatives have shown promise as:

  • Anticancer Agents: Some studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Activity: It has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects: Preliminary research points towards neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

These biological activities make it a subject of interest for pharmaceutical research aimed at developing new therapeutic agents .

Several methods exist for synthesizing 1H-Pyrrolo[3,2-b]pyridine 4-oxide:

  • Cyclization of Pyridines and Pyrroles: A common method involves the cyclization of substituted pyridines with pyrrole derivatives under acidic or basic conditions.
  • Oxidative Methods: Oxidation of corresponding pyrrolopyridine precursors using oxidizing agents can yield the desired oxide compound.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including functional group modifications and selective oxidation.

The choice of synthesis method often depends on the desired purity and yield of the final product .

1H-Pyrrolo[3,2-b]pyridine 4-oxide finds applications in various domains:

  • Pharmaceuticals: Its potential as an anticancer and antimicrobial agent makes it relevant in drug development.
  • Material Science: The compound's unique structure can be utilized in creating advanced materials with specific electronic or optical properties.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical applications.

These applications underscore its versatility and importance in both academic and industrial settings .

Interaction studies involving 1H-Pyrrolo[3,2-b]pyridine 4-oxide focus on its binding affinities and mechanisms with biological targets. Research indicates:

  • Protein Binding: Studies have shown that this compound can interact with specific proteins, influencing their activity and potentially leading to therapeutic effects.
  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor have revealed its potential to modulate metabolic pathways, which is crucial for drug design.

These interactions highlight the compound's significance in understanding biochemical processes and developing targeted therapies .

Several compounds share structural similarities with 1H-Pyrrolo[3,2-b]pyridine 4-oxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-Pyrrolo[2,3-b]pyridinePyrrole-PyridineContains a nitro group; different oxidation state
Indole derivativesIndoleExhibits different biological activities
Quinoline derivativesQuinolineGreater aromatic stability; distinct reactivity

Uniqueness

1H-Pyrrolo[3,2-b]pyridine 4-oxide is unique due to its specific positioning of the oxide group and the combination of nitrogen atoms within its rings. This configuration influences its reactivity and biological activity differently compared to similar compounds. Its potential applications in pharmaceuticals and materials science further distinguish it from other related compounds .

XLogP3

0.7

Wikipedia

4H-Pyrrolo[3,2-b]pyridin-4-ol

Dates

Modify: 2023-08-16

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